3-(2-Bromo-4,5-dimethoxyphenyl)-2-hydroxypropanoic acid
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Overview
Description
3-(2-Bromo-4,5-dimethoxyphenyl)-2-hydroxypropanoic acid is an organic compound with a complex structure that includes a bromine atom, two methoxy groups, and a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)-2-hydroxypropanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 4,5-dimethoxybenzene followed by a series of reactions to introduce the hydroxypropanoic acid group. The reaction conditions often include the use of organic solvents such as tetrahydrofuran and bases like n-butyllithium .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include the use of automated reactors and precise control of reaction parameters such as temperature and pH to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4,5-dimethoxyphenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce de-brominated derivatives .
Scientific Research Applications
3-(2-Bromo-4,5-dimethoxyphenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.
Biology: The compound’s derivatives may have potential biological activities, making it useful in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4,5-dimethoxyphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4,5-dimethoxycinnamic acid: Shares similar structural features but differs in the presence of a cinnamic acid moiety.
3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile: Similar structure but contains a nitrile group instead of a hydroxypropanoic acid group.
Uniqueness
3-(2-Bromo-4,5-dimethoxyphenyl)-2-hydroxypropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C11H13BrO5 |
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Molecular Weight |
305.12 g/mol |
IUPAC Name |
3-(2-bromo-4,5-dimethoxyphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C11H13BrO5/c1-16-9-4-6(3-8(13)11(14)15)7(12)5-10(9)17-2/h4-5,8,13H,3H2,1-2H3,(H,14,15) |
InChI Key |
FQVJSZKYTLARKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(C(=O)O)O)Br)OC |
Origin of Product |
United States |
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